molecular formula C23H26ClN5O B2687047 3-(3-Chlorophenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)propan-1-one CAS No. 2034597-71-0

3-(3-Chlorophenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)propan-1-one

Cat. No.: B2687047
CAS No.: 2034597-71-0
M. Wt: 423.95
InChI Key: SQAVBRQPQSPUIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a propan-1-one backbone linked to a piperazine ring substituted with a 7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl group and a 3-chlorophenyl moiety. The tetrahydropyrazinoindazol core is a bicyclic system combining pyrazine and indazole, which may enhance binding to biological targets through hydrogen bonding and aromatic interactions .

Properties

IUPAC Name

3-(3-chlorophenyl)-1-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN5O/c24-18-5-3-4-17(16-18)8-9-21(30)27-12-14-28(15-13-27)23-22-19-6-1-2-7-20(19)26-29(22)11-10-25-23/h3-5,10-11,16H,1-2,6-9,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAVBRQPQSPUIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)C(=O)CCC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-Chlorophenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)propan-1-one is a complex organic molecule with potential therapeutic applications. Its structure suggests a multifaceted biological activity, particularly in the realm of pharmacology and medicinal chemistry. This article aims to provide a detailed overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula. It features a chlorophenyl group and a tetrahydropyrazino-indazole moiety, which are significant for its interaction with biological targets.

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₈H₂₃ClN₄O
Molecular Weight 348.86 g/mol

Antimicrobial Activity

Recent studies have indicated that similar compounds exhibit significant antimicrobial properties. For instance, derivatives of chlorophenyl-piperazine have shown activity against various bacterial strains. The compound's structural components may contribute to its efficacy against pathogens.

Case Study: Antimicrobial Testing
A study evaluating the antimicrobial activity of related compounds reported minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL against standard bacterial strains such as Staphylococcus aureus and Escherichia coli . Although direct data on the specific compound is limited, these findings suggest potential antimicrobial properties.

Anticancer Activity

The biological activity of compounds with similar structural features has been explored in cancer research. The presence of the piperazine ring and the indazole moiety may enhance interactions with cellular targets involved in cancer progression.

Research Findings:
A study on fused heterocyclic compounds indicated that they could inhibit specific protein kinases involved in cancer cell signaling pathways . This suggests that our compound might also engage in similar mechanisms, warranting further investigation into its anticancer potential.

The mechanism of action for compounds like this compound likely involves:

  • Receptor Binding: Interaction with various receptors (e.g., serotonin or dopamine receptors) due to its piperazine structure.
  • Enzyme Inhibition: Potential inhibition of enzymes involved in metabolic pathways or signal transduction.

Pharmacokinetics

Understanding the pharmacokinetics of such compounds is crucial for determining their therapeutic viability. Studies on similar compounds have shown variable absorption rates and half-lives depending on their chemical structure.

ParameterValue (Example Compound)
Absorption Rapid (Varies by structure)
Half-life 4 - 12 hours
Metabolism Hepatic (CYP450 involvement)

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs, highlighting key differences in core structures, substituents, and biological activities:

Compound Name Core Structure Key Substituents Reported Biological Activities References
3-(3-Chlorophenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)propan-1-one Tetrahydropyrazinoindazol + piperazine 3-Chlorophenyl, propanone Not explicitly reported (inferred: kinase/DNA interaction) N/A
1-(4-(3-(4-Chlorophenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-cyclohexylpropan-1-one Triazolopyrimidine + piperazine 4-Chlorophenyl, cyclohexylpropanone Anticancer (enzyme inhibition), DNA intercalation
1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(1-methyl-1H-indol-3-yl)ethanone Piperazine 3-Chlorophenyl, indole-ethanone CNS activity, serotonin receptor modulation
1-(4-(3-Benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-chloro-2,2-dimethylpropan-1-one Triazolopyrimidine + piperazine Benzyl, chloro-dimethylpropanone Antimicrobial, anticancer
1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(6,8-dimethyltriazolo[4,3-b]pyridazin-7-yl)propan-1-one Triazolo-pyridazine + piperidine 4-Chlorophenyl, hydroxypiperidine, dimethylpyridazine Kinase inhibition, anticancer

Key Structural Differences and Implications

Core Heterocycles: The tetrahydropyrazinoindazol core in the target compound is distinct from triazolopyrimidine () or triazolo-pyridazine () cores. This bicyclic structure may offer unique π-π stacking or hydrogen-bonding interactions in biological systems . Piperazine vs. Piperidine: Piperazine (target compound) enhances solubility, while piperidine derivatives () introduce conformational rigidity .

Substituent Effects: 3-Chlorophenyl vs. 4-Chlorophenyl: The position of the chlorine atom affects steric and electronic properties. 3-Chlorophenyl (target compound) may optimize binding to receptors with specific pocket geometries compared to 4-substituted analogs .

Biological Activity Trends: Triazolopyrimidine derivatives () show strong anticancer activity via enzyme inhibition, suggesting the target compound’s tetrahydropyrazinoindazol core may target similar pathways with improved selectivity . Piperazine-linked indole derivatives () exhibit CNS activity, implying the target compound’s piperazine moiety could facilitate blood-brain barrier penetration .

Research Findings and Mechanistic Insights

  • Triazolopyrimidine Analogs: These compounds inhibit kinases (e.g., EGFR, VEGFR) by competing with ATP binding. The target compound’s tetrahydropyrazinoindazol core may adopt a similar binding mode but with enhanced affinity due to its larger aromatic surface .
  • Synthetic Feasibility: The tetrahydropyrazinoindazol core may require multi-step synthesis involving condensation and cyclization, similar to triazolopyrimidine derivatives () .

Q & A

Q. Table 1: Key Synthetic Reagents and Conditions

StepReagents/ConditionsPurposeReference
1HOBt, TBTU, NEt₃, DMF, 0–5°CCarbodiimide-mediated coupling
2Silica gel (CH₂Cl₂/MeOH 95:5)Purification
3HRMS (ESI⁺), NMR (DMSO-d₆)Structural confirmation

Q. Table 2: Ecotoxicological Testing Parameters

Test OrganismProtocolEndpointReference
Daphnia magnaOECD 20248h EC₅₀
AlgaeOECD 20172h growth inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.